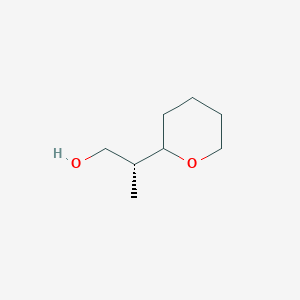![molecular formula C16H21N5O3S B2521241 N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-phenylethyl)urea CAS No. 1189456-50-5](/img/structure/B2521241.png)
N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of isocyanates with amines or other nitrogen-containing compounds. For instance, the synthesis of N-(4-methyl phenyl)-N'-(1,2,4-triazoly) urea compound was achieved through the addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole, yielding a 75% success rate . Similarly, other N-substituted phenyl-N' urea compounds were synthesized by reacting 2-methanebenzothiazole with corresponding substituted phenylamine, with yields ranging from 82.0% to 91.0% . These reactions typically result in high yields and are characterized by techniques such as elemental analysis, IR, and NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of urea derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N'-benzoyl urea was determined to belong to the triclinic system with Z=2, and the urea linkage was found to be coplanar with intramolecular hydrogen bond formation . Additionally, the crystal structure of N-(coumarin-3-yl)-N'-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea revealed a two-dimensional layer supramolecular architecture formed through intermolecular hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety can be influenced by the substituents attached to the nitrogen atoms. For example, the N,N'-disubstituted ureas containing polycyclic fragments have been synthesized and are promising as human soluble epoxide hydrolase inhibitors . The presence of substituents like fluorine or chlorine can enhance the reactivity and potential biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds can affect the compound's stability and solubility . The spectral properties, such as IR, NMR, UV-Vis, and emission spectroscopy, provide insights into the electronic structure and functional groups present in the molecules . The antimicrobial activity of some urea derivatives has been studied, indicating potential applications in medicinal chemistry . Additionally, computational methods like DFT calculations can predict the electronic transitions, HOMO-LUMO gap, and other molecular properties, which are often compared with experimental data for validation .
Wissenschaftliche Forschungsanwendungen
Neuropeptide Y5 Receptor Antagonists
Urea derivatives, specifically trisubstituted phenyl ureas, have been explored for their role as neuropeptide Y5 (NPY5) receptor antagonists. These compounds, through optimization of stereochemistry and various molecular segments, have shown potent in vitro activity. Selected analogues demonstrated antagonistic action in cellular assays, indicating potential applications in targeting conditions mediated by the NPY5 receptor (Fotsch et al., 2001).
Cytokinin-like Activity in Plant Biology
Urea derivatives also exhibit cytokinin-like activity, regulating cell division and differentiation in plants. Notably, compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) have been utilized in in vitro plant morphogenesis studies due to their potent cytokinin-like effects. Recent structure-activity relationship studies have identified new urea cytokinins and derivatives enhancing adventitious root formation, showcasing their importance in agricultural biotechnology and plant tissue culture (Ricci & Bertoletti, 2009).
Materials Science Applications
In materials science, urea derivatives have been involved in the synthesis of novel polyureas. For instance, 4-(4′-aminophenyl)urazole-based polyureas, synthesized through reactions with various diisocyanates, have demonstrated inherent viscosities and thermal stability, indicating their potential use in creating advanced materials with specific mechanical and thermal properties (Mallakpour & Raheno, 2003).
Inhibitors of Rho Associated Protein Kinases
Moreover, pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play significant roles in various physiological processes, including cell migration, proliferation, and apoptosis. These inhibitors, particularly those with specific stereochemistry and substitutions, offer a promising avenue for therapeutic intervention against diseases associated with dysregulated ROCK activity (Pireddu et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-9(2)7-19-14(23)13-11(5-6-25-13)21-15(19)18-20(16(21)24)8-12(22)17-10(3)4/h5-6,9-10H,7-8H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMULCNAHPWYGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-phenylethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

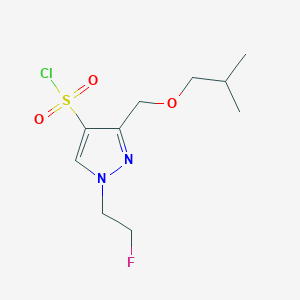
![N-(3-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2521161.png)
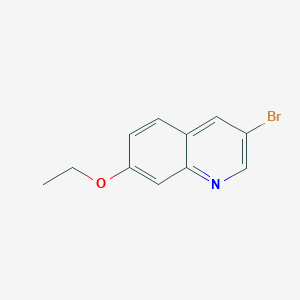
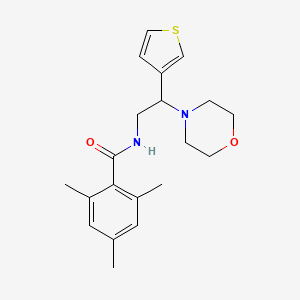
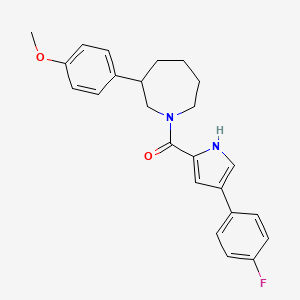
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2521168.png)
![2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2521169.png)
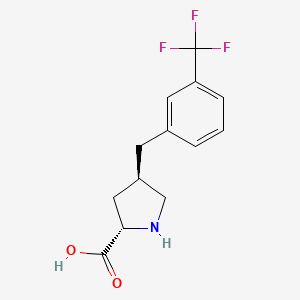
![3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2521171.png)
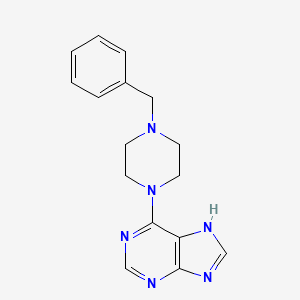
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2521174.png)


